Cas no 1706460-79-8 (9-(2-aminobutyl)-9H-purin-6-amine)

9-(2-Aminobutyl)-9H-purin-6-amine is a purine derivative with a modified alkylamine side chain at the N9 position. This structural feature enhances its potential as an intermediate in nucleoside synthesis or as a precursor for biologically active compounds. The presence of both primary amine and purine moieties allows for versatile functionalization, making it useful in medicinal chemistry and biochemical research. Its well-defined structure ensures reproducibility in synthetic applications, while the reactive sites facilitate further derivatization. This compound is particularly valuable in the development of targeted small molecules, offering researchers a scaffold for exploring structure-activity relationships in drug discovery or nucleotide-based studies.
9-(2-aminobutyl)-9H-purin-6-amine structure
1706460-79-8 structure
Product name:9-(2-aminobutyl)-9H-purin-6-amine
CAS No:1706460-79-8
MF:C9H14N6
Molecular Weight:206.247660160065
MDL:MFCD29034607
CID:5220236
PubChem ID:86262530

9-(2-aminobutyl)-9H-purin-6-amine 化学的及び物理的性質

名前と識別子

    • 9H-Purine-9-ethanamine, 6-amino-α-ethyl-
    • 9-(2-aminobutyl)-9H-purin-6-amine
    • MDL: MFCD29034607
    • インチ: 1S/C9H14N6/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,2-3,10H2,1H3,(H2,11,12,13)
    • InChIKey: JRWDQVXXQPBKQK-UHFFFAOYSA-N
    • SMILES: C(N1C=NC2=C(N=CN=C12)N)C(N)CC

9-(2-aminobutyl)-9H-purin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-234473-0.5g
9-(2-aminobutyl)-9H-purin-6-amine
1706460-79-8 95%
0.5g
$781.0 2024-06-19
Enamine
EN300-234473-2.5g
9-(2-aminobutyl)-9H-purin-6-amine
1706460-79-8 95%
2.5g
$1594.0 2024-06-19
Enamine
EN300-234473-0.1g
9-(2-aminobutyl)-9H-purin-6-amine
1706460-79-8 95%
0.1g
$715.0 2024-06-19
Enamine
EN300-234473-1g
9-(2-aminobutyl)-9H-purin-6-amine
1706460-79-8
1g
$813.0 2023-09-15
Enamine
EN300-234473-5.0g
9-(2-aminobutyl)-9H-purin-6-amine
1706460-79-8 95%
5.0g
$2360.0 2024-06-19
Enamine
EN300-234473-0.05g
9-(2-aminobutyl)-9H-purin-6-amine
1706460-79-8 95%
0.05g
$683.0 2024-06-19
Enamine
EN300-234473-1.0g
9-(2-aminobutyl)-9H-purin-6-amine
1706460-79-8 95%
1.0g
$813.0 2024-06-19
Enamine
EN300-234473-10.0g
9-(2-aminobutyl)-9H-purin-6-amine
1706460-79-8 95%
10.0g
$3500.0 2024-06-19
Enamine
EN300-234473-0.25g
9-(2-aminobutyl)-9H-purin-6-amine
1706460-79-8 95%
0.25g
$748.0 2024-06-19
Enamine
EN300-234473-10g
9-(2-aminobutyl)-9H-purin-6-amine
1706460-79-8
10g
$3500.0 2023-09-15

9-(2-aminobutyl)-9H-purin-6-amine 関連文献

9-(2-aminobutyl)-9H-purin-6-amineに関する追加情報

Recent Advances in the Study of 9-(2-aminobutyl)-9H-purin-6-amine (CAS: 1706460-79-8): A Promising Compound in Chemical Biology and Pharmaceutical Research

The compound 9-(2-aminobutyl)-9H-purin-6-amine (CAS: 1706460-79-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, a purine derivative, exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential applications in drug development, particularly in the areas of oncology and immunomodulation.

One of the key findings in recent research is the compound's ability to modulate adenosine receptor activity. Adenosine receptors play a critical role in numerous physiological processes, including immune response, inflammation, and neurotransmission. Preliminary in vitro studies have demonstrated that 9-(2-aminobutyl)-9H-purin-6-amine exhibits selective binding affinity for specific adenosine receptor subtypes, suggesting its potential as a targeted therapeutic agent. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the precise binding interactions, which could inform the design of more potent and selective analogs.

In addition to its receptor modulation properties, recent investigations have explored the compound's potential as an anti-cancer agent. Studies conducted on various cancer cell lines have shown that 9-(2-aminobutyl)-9H-purin-6-amine induces apoptosis and inhibits cell proliferation through mechanisms involving the disruption of nucleotide metabolism and interference with DNA synthesis. These findings are particularly relevant given the growing need for novel chemotherapeutic agents with reduced side effects and improved efficacy. Further in vivo studies are underway to validate these observations and assess the compound's pharmacokinetic and toxicological profiles.

The synthesis and optimization of 9-(2-aminobutyl)-9H-purin-6-amine have also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, addressing previous challenges associated with scalability and cost-effectiveness. Advances in green chemistry techniques have further enhanced the sustainability of these synthetic processes, aligning with the pharmaceutical industry's increasing emphasis on environmentally friendly practices. Researchers have also explored the derivatization of the compound to enhance its bioavailability and therapeutic index, with promising preliminary results.

Looking ahead, the potential applications of 9-(2-aminobutyl)-9H-purin-6-amine extend beyond oncology and immunomodulation. Emerging studies suggest its utility in neurodegenerative diseases, where its ability to cross the blood-brain barrier and modulate neurotransmitter systems could be leveraged. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. However, challenges such as optimizing dosing regimens and minimizing off-target effects remain to be addressed in future research.

In conclusion, 9-(2-aminobutyl)-9H-purin-6-amine (CAS: 1706460-79-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique properties and diverse potential applications underscore the importance of continued investigation into its mechanisms and therapeutic potential. As research progresses, this compound may pave the way for innovative treatments in multiple disease areas, contributing to the advancement of precision medicine and targeted therapies.

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